molecular formula C12H16O2 B564545 Benzyl 2-Methylbutyrate-d3 CAS No. 1215566-12-3

Benzyl 2-Methylbutyrate-d3

Cat. No.: B564545
CAS No.: 1215566-12-3
M. Wt: 195.276
InChI Key: PTKDIBUNVYIPOD-BMSJAHLVSA-N
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Description

Benzyl 2-Methylbutyrate-d3 is a deuterated analog of Benzyl 2-Methylbutyrate, which is a flavoring agent used in the food industry. The deuterated form is used as a tracer in metabolic studies. Its molecular formula is C12H13D3O2, and it has a molecular weight of 195.27 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-Methylbutyrate-d3 can be synthesized through the esterification of 2-Methylbutanoic acid with benzyl alcohol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or crystallization to obtain a high-purity product suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Methylbutyrate-d3 undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methylbutanoic acid and benzyl alcohol.

    Reduction: Benzyl alcohol and 2-Methylbutanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-Methylbutyrate-d3 is primarily used in scientific research as a tracer in metabolic studies due to its deuterium labeling. It is also utilized in:

    Chemistry: As a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: To trace metabolic pathways and understand the biotransformation of compounds in living organisms.

    Medicine: In pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: As a standard in quality control processes for flavoring agents and other related compounds.

Mechanism of Action

The mechanism of action of Benzyl 2-Methylbutyrate-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems using techniques such as mass spectrometry and NMR spectroscopy. This helps in identifying molecular targets and pathways involved in the metabolism of related compounds.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-Methylbutyrate
  • Benzyl 2-Methylbutanoate
  • 2-Methylbutanoic Acid Phenylmethyl Ester

Uniqueness

Benzyl 2-Methylbutyrate-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, which is not possible with non-deuterated analogs.

Properties

IUPAC Name

benzyl 2-(trideuteriomethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKDIBUNVYIPOD-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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